N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
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Description
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function . This disruption in the enzymes’ activity leads to a halt in bacterial cell wall synthesis, resulting in the bactericidal activity of the compound .
Biochemical Pathways
The affected biochemical pathways are those involved in bacterial cell wall synthesis. Specifically, the compound interferes with the function of MurD and GlmU, enzymes that catalyze key steps in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall . The downstream effect of this interference is the disruption of cell wall formation, leading to bacterial cell death .
Result of Action
The result of the compound’s action is the bactericidal activity against both Gram-positive and Gram-negative bacteria . By inhibiting the function of MurD and GlmU, the compound disrupts bacterial cell wall synthesis, leading to cell death .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-21-11-6-12-22(31-2)23(21)24(27)25-18-13-14-20-17(16-18)8-7-15-26(20)32(28,29)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYAYWFSNKFIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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